N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a thiazole ring substituted with an m-tolyl group (meta-methylphenyl). The m-tolyl substituent may enhance lipophilicity and influence binding selectivity compared to other aryl groups .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-3-2-4-15(11-14)20-22-16(13-27-20)7-8-21-28(23,24)17-5-6-18-19(12-17)26-10-9-25-18/h2-6,11-13,21H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRODWNXTIIEJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives are known to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities. They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors. They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects. For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities. For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system.
Biological Activity
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological significance, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Synthesis
The compound has the molecular formula and features a complex structure that includes a thiazole moiety, a benzo[dioxine] core, and a sulfonamide functional group. The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions to achieve the desired structural configuration.
Synthesis Overview
The synthesis generally follows these steps:
- Formation of Thiazole Derivative : Starting with m-tolyl derivatives and thiazole precursors.
- Construction of Benzo[dioxine] Core : Utilizing cyclization reactions that incorporate dioxin structures.
- Sulfonamide Formation : Finalizing the compound by introducing the sulfonamide group through standard sulfonation techniques.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that related thiazole derivatives demonstrate effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
- Antifungal Effects : The compound also shows promise as an antifungal agent, with effective concentrations reported in vitro against common fungal pathogens.
Anticancer Activity
Recent investigations into the anticancer potential of thiazole-containing compounds have revealed promising results:
- Cell Line Studies : Compounds structurally similar to this sulfonamide have been tested on human cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). Results indicated moderate to potent inhibitory effects on cell proliferation with IC50 values ranging from 5 to 15 μM .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group may interfere with folate synthesis pathways in bacteria.
- Modulation of Ion Channels : Some studies suggest that thiazole derivatives can act as antagonists for certain ion channels, contributing to their anticancer effects .
Case Study 1: Antimicrobial Efficacy
In a study published in PMC, researchers evaluated the antimicrobial efficacy of various thiazole derivatives. The findings indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Bactericidal |
| Compound B | 100 | Bacteriostatic |
Case Study 2: Anticancer Activity
A recent investigation assessed the anticancer properties of related compounds in vitro. The study highlighted that certain derivatives inhibited cell growth effectively in breast cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 10 | Moderate |
| SK-Hep-1 | 7 | Potent |
| NUGC-3 | 12 | Moderate |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, substituted 2,3-dihydrobenzofuranyl compounds have demonstrated efficacy against mantle cell lymphoma (MCL), suggesting that derivatives like N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide could be investigated for similar properties .
Modulation of Enzymatic Activity
The compound is also being studied for its ability to modulate the activity of enzymes such as 11 β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in the metabolism of glucocorticoids and is implicated in conditions like metabolic syndrome. By modulating this enzyme's activity, the compound may offer therapeutic benefits for metabolic disorders .
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit antimicrobial activity. The structural characteristics of this compound may contribute to its effectiveness against various bacterial strains. Studies focusing on related thiazole compounds have reported significant antimicrobial effects, warranting further investigation into this compound's potential .
Neuroprotective Effects
Compounds similar to this compound have shown promise in neuroprotection. These compounds may interact with neuroreceptors or modulate neuroinflammatory pathways, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Structural Variations
The synthesis of this compound involves multiple steps that can be optimized for higher yields and purity. Various synthetic routes have been explored for similar thiazole-containing compounds, which can inform the development of more efficient synthesis methods for this specific compound .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Study 2: Enzyme Modulation
Research focused on the modulation of 11β-HSD1 by various thiazole derivatives revealed that certain substitutions enhanced inhibitory activity. This suggests that this compound might similarly affect this enzyme's activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Molecular and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Estimated based on pyridinyl analog’s LogP .
Key Observations :
- Sulfonamide positioning : The ethyl linker in the target compound may improve conformational flexibility compared to rigid benzamide-linked derivatives (e.g., ).
Spectral and Structural Characterization
- IR Spectroscopy : Expected absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) confirms thione tautomer stability, as seen in triazole-thione analogs .
- NMR : Aromatic protons in the m-tolyl group (δ ~7.1–7.3 ppm) and dihydrodioxine protons (δ ~4.3 ppm) would distinguish it from pyridinyl (δ ~8.5 ppm) or pyrazolyl (δ ~7.8 ppm) analogs .
Q & A
Q. How can machine learning and chemical software improve data management and reproducibility?
- Methodological Answer :
- Use platforms like CrystalExplorer for Hirshfeld surface analysis to standardize crystallographic data interpretation .
- Leverage cheminformatics tools (e.g., KNIME, RDKit) to curate reaction datasets and automate protocol documentation .
- Implement blockchain-based data integrity systems to ensure traceability and prevent tampering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
